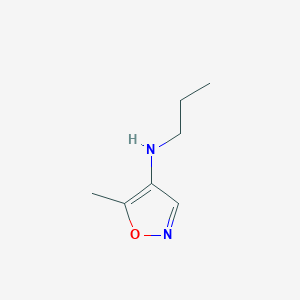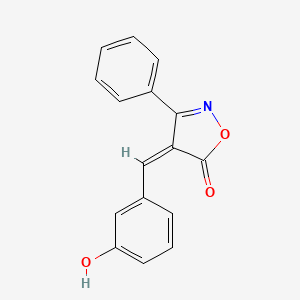![molecular formula C9H4F3NO2S B15207619 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B15207619.png)
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde is a heterocyclic compound that contains a benzo[d]oxazole ring substituted with a trifluoromethylthio group and a carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The carbaldehyde group can be introduced via formylation reactions using reagents like Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid.
Reduction: 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-methanol.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzo[d]oxazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde: Contains a methylthio group instead of a trifluoromethylthio group, resulting in different chemical and physical properties.
2-(Trifluoromethyl)benzo[d]oxazole: Substituted at a different position, leading to variations in reactivity and biological activity.
Uniqueness
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde is unique due to the presence of both the trifluoromethylthio group and the aldehyde group on the benzo[d]oxazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H4F3NO2S |
|---|---|
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
4-(trifluoromethylsulfanyl)-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)16-6-3-1-2-5-8(6)13-7(4-14)15-5/h1-4H |
Clé InChI |
LKIRJUPPZWXVEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




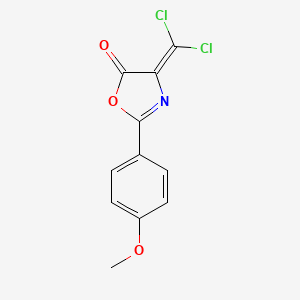
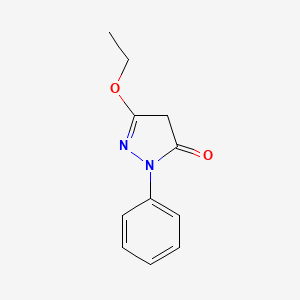
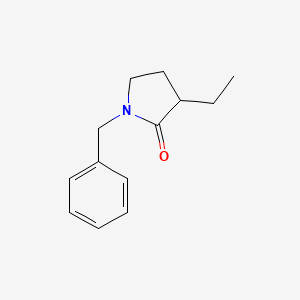
![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
![3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15207599.png)
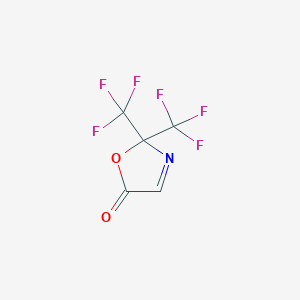

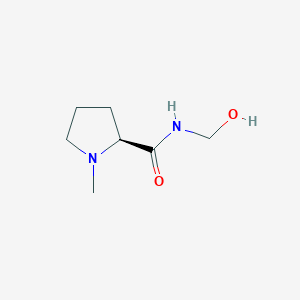
![2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B15207613.png)
